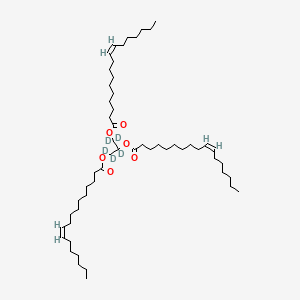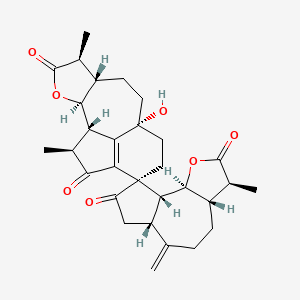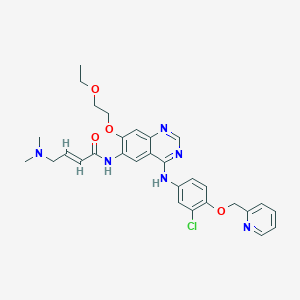
Cyclobenzaprine impurity 2-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobenzaprine impurity 2-d3 (hydrochloride) is a deuterium-labeled version of Cyclobenzaprine impurity 2 hydrochloride. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research and drug development processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobenzaprine impurity 2-d3 (hydrochloride) involves the incorporation of deuterium into the Cyclobenzaprine impurity 2 hydrochloride molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Cyclobenzaprine impurity 2-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclobenzaprine impurity 2-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Cyclobenzaprine impurity 2-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a tracer in the study of reaction mechanisms and pathways.
Biology: It is used in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new drugs and the optimization of existing drug formulations
Mechanism of Action
The mechanism of action of Cyclobenzaprine impurity 2-d3 (hydrochloride) is similar to that of Cyclobenzaprine. It acts as a muscle relaxant by blocking nerve impulses (or pain sensations) that are sent to the brain. The molecular targets and pathways involved include the antagonism of muscarinic receptors, which can produce side effects such as dry mouth, confusion, and urinary retention .
Comparison with Similar Compounds
Cyclobenzaprine impurity 2-d3 (hydrochloride) is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. Similar compounds include:
Cyclobenzaprine impurity 2 hydrochloride: The non-deuterated version of the compound.
Cyclobenzaprine-d3 hydrochloride: Another deuterium-labeled version of Cyclobenzaprine.
Cyclobenzaprine hydrochloride: The parent compound used as a muscle relaxant .
These compounds share similar chemical structures but differ in their isotopic composition and, consequently, their pharmacokinetic and metabolic properties.
Properties
Molecular Formula |
C37H34ClN |
|---|---|
Molecular Weight |
531.1 g/mol |
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C37H33N.ClH/c1-38(26-10-20-36-32-16-6-2-12-28(32)22-23-29-13-3-7-17-33(29)36)27-11-21-37-34-18-8-4-14-30(34)24-25-31-15-5-9-19-35(31)37;/h2-9,12-25H,10-11,26-27H2,1H3;1H/i1D3; |
InChI Key |
OVXSVRYQVXHHKK-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)CCC=C4C5=CC=CC=C5C=CC6=CC=CC=C64.Cl |
Canonical SMILES |
CN(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)CCC=C4C5=CC=CC=C5C=CC6=CC=CC=C64.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
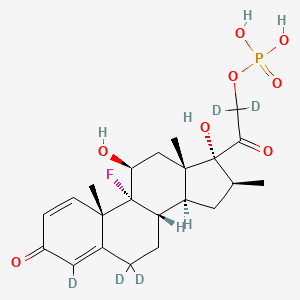
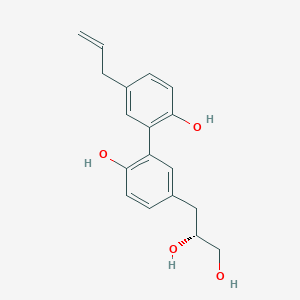
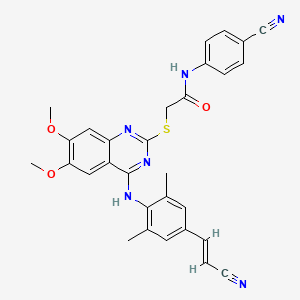
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
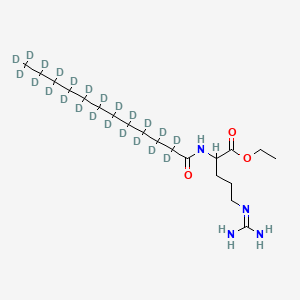

![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
